Isothiazolidine 1,1-dioxide

描述

Propane sultam, also known as 1,3-propanesultam, is a cyclic sulfonamide with the molecular formula C3H7NO2S. It is a sulfur analog of lactams (cyclic amides) and is characterized by a sulfonamide group attached to a three-carbon ring.

作用机制

丙烷磺内酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。例如,在药物应用中,丙烷磺内酰胺衍生物可以通过与活性位点结合来抑制酶,从而阻断其活性。 磺酰胺基团的存在可以进行强烈的氢键相互作用,从而增强化合物的结合亲和力和特异性 .

生化分析

Biochemical Properties

Isothiazolidine 1,1-dioxide has been found to interact with various biomolecules. It binds to chloride channels, preventing the flow of chloride ions into the cell . This interaction depolarizes the membrane and leads to cell death .

Cellular Effects

The effects of this compound on cells have been observed in culture. It inhibits the growth of cells by binding to chloride channels and preventing the flow of chloride ions into the cell . This action depolarizes the membrane and leads to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with chloride channels. By binding to these channels, it prevents the flow of chloride ions into the cell . This action depolarizes the membrane, disrupting normal cellular function and leading to cell death .

Dosage Effects in Animal Models

This compound has been shown to inhibit restenosis in animal models by preventing the proliferation of vascular smooth muscle cells

准备方法

合成路线和反应条件

丙烷磺内酰胺可以通过多种方法合成。 一种常见的方法是让丙烷-1,3-内酯与胺反应生成N-取代的氨基磺酸,然后脱水生成相应的磺内酰胺 。 另一种方法是在特定条件下,使磺酰氯与胺环化 。 此外,β-磺内酰胺可以通过叔胺催化的[2 + 2]环加成反应制备 .

工业生产方法

丙烷磺内酰胺的工业生产通常涉及丙烷-1,3-内酯的大规模合成,然后将其与各种胺反应以生成所需的磺内酰胺衍生物。 反应条件经过优化,以确保最终产物的高产率和纯度 .

化学反应分析

反应类型

丙烷磺内酰胺经历了几种类型的化学反应,包括:

氧化: 丙烷磺内酰胺可以被氧化生成磺酸。

还原: 还原反应可以将丙烷磺内酰胺转化为其相应的胺衍生物。

常见试剂和条件

用于丙烷磺内酰胺反应的常见试剂包括过氧化氢等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。 反应条件,如温度和溶剂,经过仔细控制以实现所需的结果 .

主要形成的产物

丙烷磺内酰胺反应形成的主要产物包括磺酸、胺衍生物和各种取代的磺内酰胺。 这些产物在有机合成和药物化学中有着广泛的应用 .

科学研究应用

丙烷磺内酰胺在科学研究中有广泛的应用:

相似化合物的比较

类似化合物

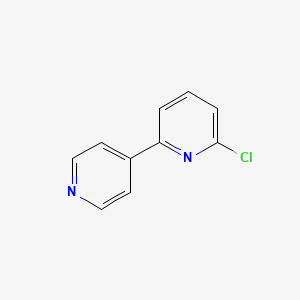

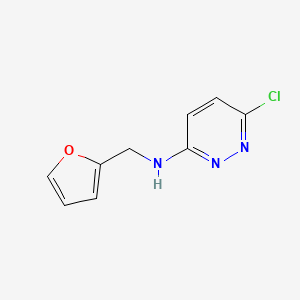

与丙烷磺内酰胺类似的化合物包括其他磺内酰胺,例如萘-1,8-磺内酰胺和β-磺内酰胺。 这些化合物共用环状磺酰胺结构,但在环大小和取代基的性质上有所不同 .

独特性

丙烷磺内酰胺的独特之处在于其三碳环结构,赋予其特定的化学性质和反应性。 它的小环尺寸便于修饰和官能化,使其成为有机合成中通用的构建单元 .

结论

丙烷磺内酰胺是一种宝贵的化合物,在化学、生物学、医学和工业中有着广泛的应用。其独特的结构和反应性使其成为科学研究和工业过程中的重要工具。对其性质和应用的持续探索可能会在各个领域产生新的见解和创新。

属性

IUPAC Name |

1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c5-7(6)3-1-2-4-7/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYCWCIGCYGQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348987 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-62-3 | |

| Record name | isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanesultam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

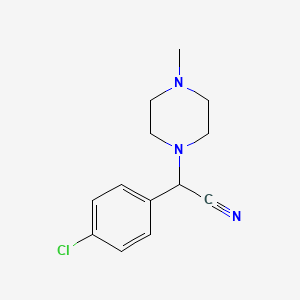

Feasible Synthetic Routes

Q1: What makes isothiazolidine 1,1-dioxide an interesting scaffold for drug discovery?

A: this compound, also known as γ-sultam, represents a privileged structure in medicinal chemistry. Its value stems from its ability to mimic peptide bonds and its presence in various bioactive molecules. Notably, it has shown promise as a core structure in developing anti-inflammatory drugs, particularly dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) .

Q2: How does the structure of this compound lend itself to diverse chemical modifications?

A: this compound possesses several modifiable positions allowing for the introduction of diverse substituents. Researchers have successfully explored substitutions at the nitrogen, the carbon adjacent to the sulfonyl group, and the carbon at the 4-position . This versatility makes it possible to fine-tune the physicochemical properties and biological activities of the resulting compounds.

Q3: Can you provide an example of how structural modification impacted the biological activity of an this compound derivative?

A: A striking example is the development of S-2474, an antiarthritic drug candidate. This compound, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, exhibited potent inhibition of both COX-2 and 5-LO enzymes, along with suppression of interleukin-1 (IL-1) production . The presence of the 2-ethyl group and the (E)-3,5-di-tert-butyl-4-hydroxybenzylidene moiety proved crucial for its potent anti-inflammatory activity.

Q4: What synthetic strategies are commonly employed to access this compound derivatives?

A: Several synthetic approaches have been developed. One common strategy involves the reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators, leading to the formation of isothiazolidine 1,1-dioxides . Another approach involves a novel tandem SN/Michael addition sequence starting from methanesulfonanilides and EWG-substituted allyl bromides .

Q5: How can click chemistry be utilized in the synthesis of this compound derivatives?

A: Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for constructing diverse this compound libraries. One-pot click/aza-Michael and click/OACC esterification protocols have been successfully employed to generate libraries of triazole-containing isothiazolidine 1,1-dioxides, showcasing the versatility and efficiency of this approach .

Q6: Are there any challenges associated with synthesizing this compound derivatives?

A: Achieving high regio- and stereoselectivity can be challenging, especially when dealing with substituted derivatives. For instance, controlling the regioselectivity in the formation of N-substituted-4-substituted isothiazolidine-1,1-dioxides requires careful optimization of reaction conditions .

Q7: Has this compound been explored for targets beyond COX-2 and 5-LO?

A: Yes, recent research has expanded the scope of this compound as a pharmacophore. It has shown potential as a P2X7 modulator, highlighting its potential applicability in other therapeutic areas .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)

![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)